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molecular formula C8H8N2O B131727 5-Aminoisoindolin-1-one CAS No. 222036-66-0

5-Aminoisoindolin-1-one

Cat. No. B131727
M. Wt: 148.16 g/mol
InChI Key: RGJCJWXNNDARPQ-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of 5-nitroisoindolin-1-one (60 mg, 0.337 mmol) in methanol (20 mL) was added palladium on carbon (10%, 50 mg). The mixture was stirred under an atmosphere of hydrogen for 1 hour. Filtration through Celite, followed by concentration led to 5-aminoisoindolin-1-one as a tan solid (38 mg, yield 76.2%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7]2

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CNC(C2=CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C2CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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